molecular formula C12H17BrN2O2S B7442996 1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea

1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea

Cat. No.: B7442996
M. Wt: 333.25 g/mol
InChI Key: HNFDZJVGENSDPX-UHFFFAOYSA-N
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Description

1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea is a synthetic organic compound that features a bromothiophene moiety and an oxan-4-yl group linked through an ethyl chain to a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents.

Mechanism of Action

The mechanism of action of 1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea is unique due to the combination of the bromothiophene and oxan-4-yl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and bioactive molecules.

Properties

IUPAC Name

1-[2-(5-bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-2-1-10(18-11)3-6-14-12(16)15-9-4-7-17-8-5-9/h1-2,9H,3-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFDZJVGENSDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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